

Established Neuraminidase Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Kgp-IN-1

Cat. No.: S12899788

[Get Quote](#)

Inhibitor	Administration Route	Key Efficacy Finding (vs. placebo)	Notable Resistance Mutations	Key Safety Notes
Zanamivir (Relenza)	Oral Inhalation [1] [2]	Reduces symptom duration [2]; Ranked 2nd in network meta-analysis (SUCRA=64%) [3]	E119G/A (N2), R152K (B) [4]	Monitor for respiratory distress [2]
Oseltamivir	Oral [2]	Reduces symptom duration [2]; Ranked 3rd in network meta-analysis (SUCRA=55.1%) [3]	H274Y (N1), R292K (N2) [4]	Higher incidence of nausea [2]
Peramivir	Intravenous [1]	Ranked 1st in network meta-analysis (SUCRA=82.6%) for symptom alleviation [3]	Information not specified in search results	Information not specified in search results
Laninamivir	Information not specified	Information not specified in search results	Information not specified in search results	Information not specified in search results

Comparative Experimental Data

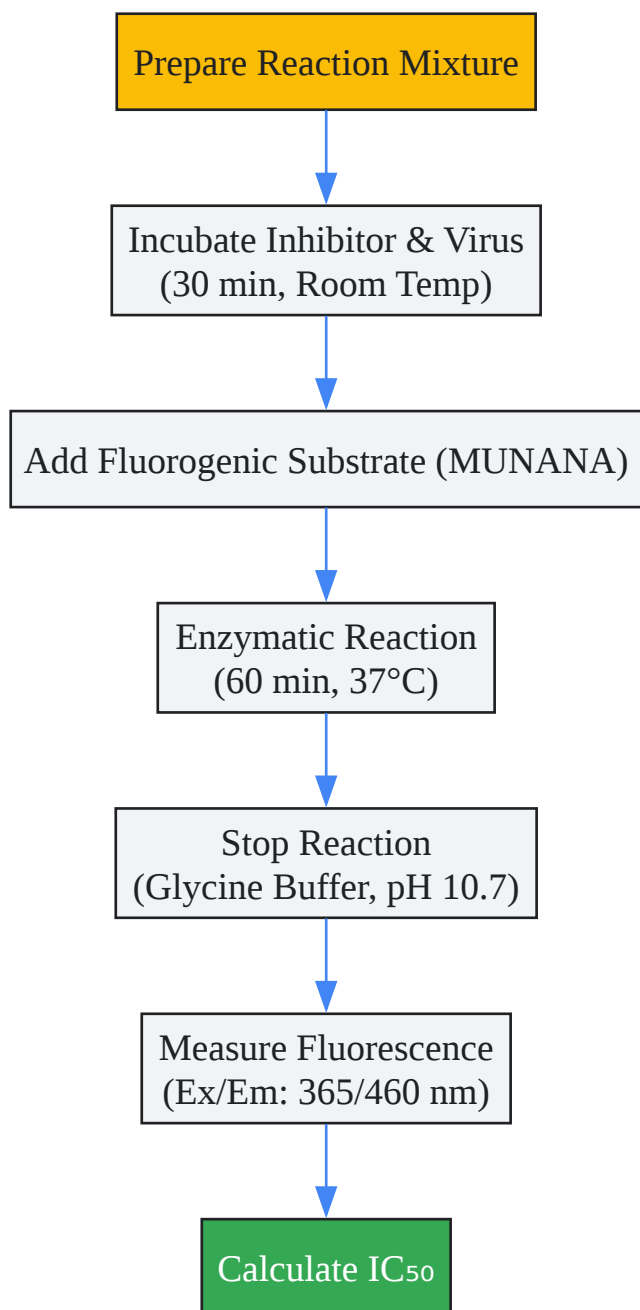
The table below consolidates quantitative data on the potency of these inhibitors from enzyme inhibition assays.

Inhibitor	Median IC ₅₀ (nM) - Influenza A	Median IC ₅₀ (nM) - Influenza B	Resistance Profile (Fold Change in IC ₅₀)
-----------	---	---	--

| **Zanamivir** | 0.95 nM [4] | 2.7 nM [4] | **E119G (N2)**: Resistant (IC₅₀ = 20,000 nM) [4] **R152K (B)**: Highly Resistant (IC₅₀ = 750 nM) [4] **H274Y (N1)**: Susceptible (IC₅₀ = 1.5 nM) [4] | | **Oseltamivir Carboxylate** | 0.45 nM [4] | 8.5 nM [4] | **R292K (N2)**: Highly Resistant (IC₅₀ > 3,000,000 nM) [4] **H274Y (N1)**: Resistant (IC₅₀ = 400 nM) [4] | | **RWJ-270201 (Peramivir)** | ~0.34 nM [4] | 1.36 nM [4] | **R292K (N2)**: Moderately Resistant (IC₅₀ = 30 nM) [4] **H274Y (N1)**: Moderately Resistant (IC₅₀ = 40 nM) [4] |

Detailed Experimental Protocol

The quantitative data in the table above is typically generated through a **Neuraminidase Inhibition Assay**, which measures an inhibitor's ability to block the enzyme's function. Below is a generalized workflow based on standard methodologies [4].



[Click to download full resolution via product page](#)

Protocol Details:

- **Virus Source:** Whole influenza viruses from clarified cell culture supernatants are used as the source of NA activity [4].
- **Assay Principle:** The assay uses a fluorogenic substrate, **MUNANA** (2'--(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid). Active neuraminidase cleaves this substrate, releasing a fluorescent compound (4-Methylumbelliferone). Inhibitors reduce this fluorescence signal in a dose-dependent manner [4].

- **IC₅₀ Determination:** Serial dilutions of the inhibitor are tested. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the log of the inhibitor concentration against the percentage of fluorescence inhibition and extrapolating from the resulting curve [4].

Key Insights for Research and Development

- **Potency and Spectrum:** Peramivir demonstrates high potency against both influenza A and B viruses [4], which is consistent with its top ranking in clinical efficacy analysis [3].
- **Resistance Profiles Are Distinct:** The data shows that resistance mutations can confer different cross-resistance patterns. For example, the H274Y mutation in N1 confers resistance to oseltamivir and peramivir but **zanamivir remains fully active** [4]. This highlights the importance of profiling new candidates against a panel of resistant strains.
- **Clinical vs. Enzymatic Data:** While peramivir ranks highest in one clinical analysis (SUCRA value) [3], its enzymatic inhibition potency (IC₅₀) is in a similar range to oseltamivir and zanamivir [4]. This underscores that clinical efficacy is influenced by multiple factors beyond raw enzyme potency, such as **pharmacokinetics and drug delivery** (e.g., oral vs. inhaled vs. intravenous) [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Influenza Neuraminidase Inhibitors: Synthetic Approaches ... [pmc.ncbi.nlm.nih.gov]
2. Comparison of efficacy and safety of oseltamivir ... [pmc.ncbi.nlm.nih.gov]
3. Comparative effectiveness of neuraminidase inhibitors in ... [sciencedirect.com]
4. Comparison of the Activities of Zanamivir, Oseltamivir, and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Established Neuraminidase Inhibitors at a Glance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12899788#kgp-in-1-neuraminidase-inhibition-comparison>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com